molecular formula C15H12ClNO4 B5784361 4-chlorobenzyl 4-methyl-3-nitrobenzoate

4-chlorobenzyl 4-methyl-3-nitrobenzoate

Cat. No. B5784361
M. Wt: 305.71 g/mol
InChI Key: PRVAXERIPQCYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorobenzyl 4-methyl-3-nitrobenzoate is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a member of the nitrobenzoate family, which has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl 4-methyl-3-nitrobenzoate is not fully understood. However, studies have shown that this compound can modulate several signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it can induce apoptosis in cancer cells by activating caspases, a family of enzymes involved in programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chlorobenzyl 4-methyl-3-nitrobenzoate in lab experiments is its potential as a therapeutic agent for various diseases. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.

Future Directions

Several future directions for the research on 4-chlorobenzyl 4-methyl-3-nitrobenzoate include investigating its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 4-chlorobenzyl 4-methyl-3-nitrobenzoate can be achieved through several methods, including the reaction of 4-chlorobenzyl chloride with 4-methyl-3-nitrobenzoic acid in the presence of a base. Another method involves the reaction of 4-chlorobenzyl alcohol with 4-methyl-3-nitrobenzoyl chloride in the presence of a base.

Scientific Research Applications

Several studies have investigated the potential applications of 4-chlorobenzyl 4-methyl-3-nitrobenzoate in various fields. One study showed that this compound has anti-inflammatory properties and can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Another study demonstrated that this compound has antitumor activity and can induce apoptosis in cancer cells. Furthermore, this compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

(4-chlorophenyl)methyl 4-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-10-2-5-12(8-14(10)17(19)20)15(18)21-9-11-3-6-13(16)7-4-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVAXERIPQCYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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